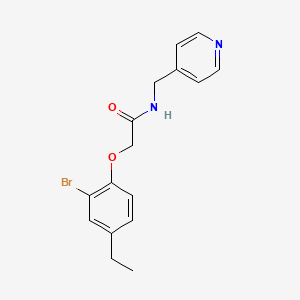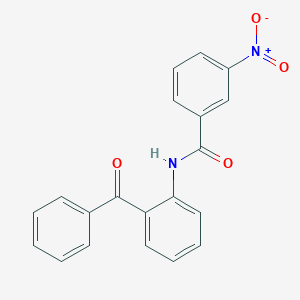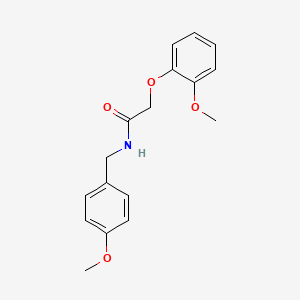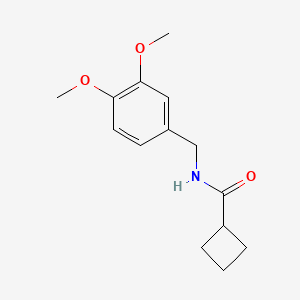
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit potent analgesic and anti-inflammatory properties. In
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of voltage-gated sodium channels (VGSCs) and the inhibition of the transient receptor potential vanilloid 1 (TRPV1) receptor. VGSCs play a crucial role in the generation and propagation of action potentials in neurons, and their modulation can result in the suppression of pain signals. TRPV1 receptors are involved in the detection of noxious stimuli and the transmission of pain signals, and their inhibition can also lead to analgesia.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in various animal models. It has also been shown to improve cognitive function and memory in rats.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has several advantages for lab experiments, including its high potency and selectivity for VGSCs and TRPV1 receptors, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide. One area of interest is the development of more potent and selective analogs of N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide for use as analgesics and anti-inflammatory agents. Another potential direction is the investigation of the effects of N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide on other ion channels and receptors, such as calcium channels and G protein-coupled receptors. Finally, the potential use of N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide as a tool for the study of pain and inflammation in animal models and humans warrants further investigation.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-fluoroaniline with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate product is then subjected to further reactions, including acylation and reduction, to yield N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. It has been shown to exhibit potent analgesic effects in various animal models of pain, including acute thermal, mechanical, and chemical nociception. N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has also been found to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-5-10(2)7-11(6-9)15(19)18-12-3-4-14(17)13(16)8-12/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSWIBSHKJQALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide](/img/structure/B5726083.png)


![1-{[5-(2-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5726101.png)
![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5726114.png)



![methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)


![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)